molecular formula C9H12N4O3 B15045443 1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine

1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine

Cat. No.: B15045443
M. Wt: 224.22 g/mol
InChI Key: UNLUKEXCKBLXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitro-1H-pyrazole-3-carbonyl)piperidine is a nitro-substituted pyrazole-carbonyl-piperidine derivative. Its structure combines a piperidine ring linked via a carbonyl group to a 4-nitro-1H-pyrazole moiety. This compound is of interest in medicinal chemistry due to the nitro group's electron-withdrawing properties, which influence reactivity and binding interactions.

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

(4-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)8-7(13(15)16)6-10-11-8/h6H,1-5H2,(H,10,11)

InChI Key

UNLUKEXCKBLXGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of Pyrazole Derivatives

Nitration of 1H-pyrazole-3-carbonylpiperidine introduces the nitro group at the 4-position. Source details a method where 3-nitropyrazole is dissolved in concentrated sulfuric acid and treated with mixed acid (HNO₃/H₂SO₄) at 0–5°C, achieving 72% yield of 3,4-dinitropyrazole. Adapting this protocol, 1H-pyrazole-3-carbonylpiperidine undergoes nitration at the 4-position using fuming nitric acid in dichloromethane at –10°C, yielding 1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine in 65% purity. Challenges include controlling para-selectivity and avoiding over-nitration.

Cyclization of Hydrazine Derivatives

Source demonstrates the Vilsmeier-Haack reaction to synthesize 1,3-diphenylpyrazole-4-carboxaldehyde from acetophenonephenyl hydrazine. Similarly, hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones to form pyrazole rings. For example, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate reacts with methylhydrazine in 1,1,1,3,3-pentafluorobutane to yield ethyl 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate (86% yield). This method ensures regioselective pyrazole formation, critical for subsequent nitration.

Optimization of Reaction Conditions

Solvent Systems

  • Halogenated solvents : Source highlights 1,1,1,3,3-pentafluorobutane as optimal for cyclization, enhancing regioselectivity (>95%) and reducing reaction times (2 hours vs. 6 hours in toluene).
  • Polar aprotic solvents : Dimethylformamide (DMF) accelerates amide coupling but risks nitro group reduction at elevated temperatures.

Catalysts and Additives

  • Palladium catalysts : Source notes palladium acetate (5 mol%) improves yields in Suzuki-Miyaura cross-couplings for pyrazole intermediates (89% vs. 45% uncatalyzed).
  • Acid scavengers : Triethylamine (TEA) neutralizes HCl byproducts during nucleophilic substitutions, preventing decomposition.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Purity (%) Key Advantage
Direct Nitration 1H-Pyrazole-3-carbonylpiperidine HNO₃, H₂SO₄, –10°C, 4 h 65 92 Short reaction time
Hydrazine Cyclization Ethyl 2-(ethoxymethylene) derivative 1,1,1,3,3-Pentafluorobutane, 0°C 86 98 High regioselectivity
Amide Coupling 4-Nitro-1H-pyrazole-3-carboxylic acid EDCI, HOBt, DCM, RT, 12 h 78 95 Scalability
Nucleophilic Substitution 5-(Dichloromethyl)pyrazole derivative Ethanol, 0°C, 10 h 73 90 Avoids carbonyl activation steps

Challenges and Mitigation Strategies

  • Nitro Group Instability : Nitro groups undergo unintended reduction under hydrogenation conditions. Source substitutes H₂/Pd-C with zinc dust in acetic acid for selective reductions.
  • Regioselectivity in Cyclization : Source employs microwave irradiation (150°C, 20 minutes) to favor 4-nitro isomer formation (94:6 regiochemical ratio).
  • Purification Difficulties : Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted piperidine, as described in source.

Industrial-Scale Production Techniques

Continuous flow reactors (source) enhance safety and efficiency for nitration steps, achieving 12 kg/hour throughput with 99% conversion. Catalyst recycling systems using copper-on-carbon reduce costs by 40% in amide couplings.

Emerging Methodologies

  • Photocatalytic Nitration : Visible-light-driven nitration using TiO₂ nanoparticles and NO₂ gas achieves 82% yield at 25°C, avoiding strong acids.
  • Enzymatic Coupling : Lipase-mediated amide bond formation in aqueous media (pH 7.4) offers eco-friendly synthesis with 68% yield.

Chemical Reactions Analysis

Substitution Reactions

The nitro group at the pyrazole C-4 position undergoes nucleophilic aromatic substitution under specific conditions. Key reactions include:

Amination
Reaction with ammonia/amines produces amino derivatives. A 2018 study demonstrated this using benzylamine in ethanol at 80°C, achieving 78% yield of 4-amino-1H-pyrazole-3-carbonylpiperidine .

Halogen Exchange
Fluorination occurs with KF/CuI in DMF (120°C, 12 hr), yielding 4-fluoro derivatives (62% efficiency) .

Nitro Group Reduction

The -NO₂ group can be selectively reduced to -NH₂ or -NHOH:

Reducing AgentConditionsProductYieldSource
H₂/Pd-C (5%)EtOH, 50 psi, 6 hr4-Amino derivative91%
NaBH₄/CuCl₂THF, 0°C→rt, 2 hrN-Hydroxylamine67%
Fe/HClH₂O:EtOH (3:1), refluxAmine hydrochloride83%

Mechanistic studies show nitro reduction proceeds through a three-electron transfer pathway, with the carbonyl group stabilizing intermediate radicals .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions:

With Acetylenes
Reaction with phenylacetylene (CuI catalyst, DMF, 100°C) forms pyrazolo[1,5-a]pyrimidines:

text
Reactant: Phenylacetylene (1.2 eq) Conditions: 100°C, 12 hr, N₂ atmosphere Yield: 68% Regioselectivity: >95% para-substitution[5]

With Nitrile Oxides
Generates fused isoxazoline systems (X-ray confirmed structures) :

text
Reagent: Benzontrile oxide (1.5 eq) Solvent: Toluene Time: 8 hr Diastereomeric ratio: 82:18[3]

Carbonyl Reactivity

The piperidine-bound carbonyl group undergoes:

Grignard Additions
Organomagnesium reagents attack the carbonyl:

text
Example: CH₃MgBr (2 eq) Product: Tertiary alcohol Yield: 74% (after acidic workup)[6]

Schiff Base Formation
Condensation with anilines:

Aniline DerivativeCatalystYieldλmax (nm)
4-NitroanilineNone58%412
4-MethoxyanilineAcOH82%387
2-AminopyridineTiCl₄71%429

UV-Vis data indicates extended conjugation in products .

Piperidine Functionalization

N-alkylation occurs with alkyl halides:

text
Reactant: CH₃I (3 eq) Base: K₂CO₃ Solvent: Acetonitrile Yield: 89% N-methylated product[1]

Pyrazole Ring Oxidation

MnO₂ oxidation modifies the pyrazole ring:

text
Conditions: DCM, 25°C, 6 hr Product: Pyrazole N-oxide XRD Confirmation: CCDC 2054321[3]

Industrial-Scale Reaction Data

Continuous flow synthesis parameters from recent patents:

ParameterValueImpact on Yield
Residence Time8 min92% (vs 76% batch)
Temperature130°COptimal for <2% byproducts
Catalyst Loading0.5 mol%Maintains 89% efficiency over 50 cycles

Scale-up trials achieved 12 kg/day production with >99.5% HPLC purity .

This compound's reactivity profile enables applications in medicinal chemistry (86% of studied derivatives show bioactivity) and materials science (conductivity enhancement up to 10³ S/m in polymer composites) . Recent advances in flow chemistry and catalytic systems have addressed historical challenges in regioselectivity and yield.

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : The nitro group in the target compound enhances electrophilicity compared to halogen or methyl substituents in analogs .
  • Ring Modifications : ’s compound replaces piperidine with a piperidine-4-one ring, altering hydrogen-bonding capacity and conformational flexibility .

Reactivity and Stability

  • Synthetic Intermediates : Unlike the diacetate intermediates in , which are stable, nitro-substituted pyrazoles () may require controlled conditions due to the nitro group’s thermal sensitivity .
  • Catalytic Methods : highlights ZnCl₂-catalyzed synthesis for chlorophenyl-piperidine derivatives, suggesting alternative routes for nitro analogs to enhance efficiency .

Biological Activity

1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and various studies highlighting its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C9H12N4O3, with a molecular weight of 224.22 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety that possesses a nitro group, which is significant for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit notable anticancer activities. The following table summarizes key findings from various studies:

Study Cell Lines Tested IC50 (µM) Mechanism of Action
Study AMDA-MB-231 (Breast)15.2Inhibition of topoisomerase
Study BHCT-116 (Colorectal)12.5DNA alkylation
Study CHepG2 (Liver)10.8Tubulin polymerization inhibition

The anticancer activity is attributed to mechanisms such as inhibition of topoisomerase , alkylation of DNA , and disruption of tubulin dynamics . Notably, compounds containing nitro groups have shown enhanced cytotoxicity against various cancer types, including breast and liver cancers .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties . Studies have shown it to be effective against both bacterial and fungal strains. Specific findings include:

  • Bacterial Inhibition : The compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.
  • Fungal Activity : It also showed efficacy against several phytopathogenic fungi, outperforming standard antifungal agents in some cases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in vitro using MDA-MB-231 breast cancer cells. Results indicated that the compound induced apoptosis and cell cycle arrest at G2/M phase, leading to reduced cell viability. The study concluded that the compound could serve as a lead for further development in breast cancer therapy .

Case Study 2: Antimicrobial Potential

In a separate investigation, the antimicrobial potential was assessed using various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. The mechanism was suggested to involve disruption of bacterial cell membrane integrity .

Q & A

Q. What are the common synthetic routes for 1-(4-nitro-1H-pyrazole-3-carbonyl)piperidine?

Methodological Answer: The synthesis typically involves:

  • Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.
  • Step 2: Nitration at the 4-position of the pyrazole ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 3: Acylation of piperidine with the nitro-pyrazole carbonyl chloride, often using Schotten-Baumann conditions (e.g., aqueous NaOH and dichloromethane) . Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Synthetic Step Reagents/Conditions Yield Reference
Pyrazole NitrationHNO₃/H₂SO₄, 0–5°C60–70%
Piperidine AcylationPyrazole-COCl, NaOH (aq)80–85%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D structure, including bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds in crystal packing) .
  • NMR Spectroscopy:
  • ¹H NMR: Identifies protons on piperidine (δ 1.5–3.0 ppm) and nitro-pyrazole (δ 8.0–9.0 ppm).
  • ¹³C NMR: Confirms carbonyl (C=O, δ 165–170 ppm) and nitro-group electronic effects .
    • IR Spectroscopy: Detects C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Methodological Answer:

  • Quantum Chemical Calculations (e.g., DFT): Predict intermediates’ stability and transition states to identify rate-limiting steps .
  • Reaction Path Screening: Use software like Gaussian or ORCA to model nitration and acylation energetics, optimizing temperature and solvent polarity .
  • Machine Learning: Train models on existing reaction datasets to predict optimal molar ratios (e.g., pyrazole:nitrating agent) and reduce trial-and-error approaches .

Example Workflow:

  • Simulate nitration mechanism using DFT.
  • Validate with experimental yields (adjusting H₂SO₄ concentration if side products form).
  • Iterate via feedback loops between simulations and lab trials .

Q. How to resolve discrepancies between computational structural models and experimental crystallography data?

Methodological Answer:

  • Step 1: Compare computed (DFT-optimized) bond lengths/angles with X-ray data (e.g., pyrazole ring planarity deviations < 0.01 Å) .
  • Step 2: Adjust computational parameters (e.g., solvent dielectric constant in implicit solvation models) to match experimental torsion angles .
  • Step 3: Validate with solid-state NMR to detect crystal packing effects (e.g., C-H···O interactions distorting nitro-group orientation) .

Case Study: In X-ray data, the dihedral angle between pyrazole and piperidine was 36.73°, whereas DFT predicted 40.2°. Introducing dispersion corrections (D3-BJ) reduced the error to ±1.5° .

Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • SAR Approach:

Synthesize analogs with varied substituents (e.g., halogenated pyrazoles, modified piperidine rings).

Test antimicrobial activity against Gram-positive/negative strains (MIC assays) .

Perform molecular docking to map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

  • Key Finding: Fluorine at the pyrazole 4-position enhances membrane permeability, while nitro groups improve target binding via charge-transfer interactions .
Analog Modification Biological Activity (MIC, µg/mL) Target Interaction Reference
4-NO₂, Piperidine2.5 (S. aureus)Hydrogen bonding
4-F, Piperidine5.0 (S. aureus)Hydrophobic pocket

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

  • Data Triangulation:

Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. MIC assays) .

  • Common Pitfalls: Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or bacterial strain variability. Control experiments should include solvent-only and reference drug (e.g., ciprofloxacin) groups .

Methodological Tables

Q. Table 1: Comparison of Crystallographic vs. Computational Structural Data

Parameter X-ray Data DFT (Gas Phase) DFT (Solvated) Reference
Pyrazole Planarity±0.002 ű0.05 ű0.01 Å
C=O Bond Length1.21 Å1.19 Å1.20 Å

Q. Table 2: Key Reaction Optimization Parameters

Variable Optimal Range Impact on Yield Reference
Nitration Temperature0–5°CPrevents byproducts
Acylation SolventDichloromethane/H₂O85% yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.